molecular formula C7H8N4 B8538934 2-(1H-imidazol-1-ylmethyl)-1H-imidazole CAS No. 1227404-44-5

2-(1H-imidazol-1-ylmethyl)-1H-imidazole

Cat. No.: B8538934
CAS No.: 1227404-44-5
M. Wt: 148.17 g/mol
InChI Key: PQTBEPACVMYXCE-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-ylmethyl)-1H-imidazole is a versatile bis-imidazole ligand of significant interest in inorganic chemistry and materials science for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) . Its molecular structure features two imidazole nitrogen donors, which can bridge metal centers to form stable, multi-dimensional network structures with potential applications in gas storage, separation, and heterogeneous catalysis . The flexibility and strong coordination ability of ligands like this one allow researchers to engineer framework topology and functionality systematically . Beyond materials science, the imidazole pharmacophore is a critical building block in medicinal chemistry, found in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . This reagent provides researchers with a valuable synthon for developing novel functional materials and exploring new chemical entities in drug discovery. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1227404-44-5

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-(1H-imidazol-2-ylmethyl)imidazole

InChI

InChI=1S/C7H8N4/c1-2-10-7(9-1)5-11-4-3-8-6-11/h1-4,6H,5H2,(H,9,10)

InChI Key

PQTBEPACVMYXCE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CN2C=CN=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that imidazole derivatives, including 2-(1H-imidazol-1-ylmethyl)-1H-imidazole, exhibit significant antibacterial properties. For instance, studies have shown that hybrid compounds synthesized from imidazole can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including Helicobacter pylori and Escherichia coli .

Anticancer Properties
Imidazole derivatives are also being investigated for their anticancer potential. A study reported the synthesis of novel chalcone-imidazolium compounds that demonstrated cytotoxic activity against various cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Enzyme Inhibition
The compound has been studied as an inhibitor for various enzymes. For example, it has been shown to bind effectively to heme oxygenases, which play a crucial role in oxidative stress responses . This binding can potentially lead to therapeutic applications in diseases where these enzymes are implicated.

Coordination Chemistry

Metal Complexes
this compound serves as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science. A notable study reported the synthesis of a two-dimensional cadmium(II) coordination polymer using this compound, highlighting its role in creating complex structures with specific properties .

Material Science

Polymer Applications
In material science, imidazole derivatives are being explored for their potential in developing new polymers with enhanced properties. The unique chemical structure allows for modifications that can improve the thermal stability and mechanical strength of polymers. For instance, studies have evaluated the use of imidazole-based compounds in creating hydrogels with applications in drug delivery systems .

Summary Table of Applications

Field Application Notes
Medicinal ChemistryAntibacterial ActivityEffective against E. coli and H. pylori .
Anticancer PropertiesInduces apoptosis in cancer cells .
Enzyme InhibitionBinds to heme oxygenases .
Coordination ChemistryMetal ComplexesForms stable complexes with transition metals .
Material SciencePolymer ApplicationsEnhances thermal stability and mechanical strength .

Case Study 1: Antibacterial Efficacy

A study conducted on various imidazole derivatives demonstrated their efficacy against clinical strains of H. pylori. The synthesized compounds showed notable inhibition zones in disk diffusion assays, indicating their potential as antibacterial agents against resistant strains .

Case Study 2: Coordination Polymer Synthesis

The development of a cadmium(II) coordination polymer using this compound showcased its ability to create complex structures with potential applications in catalysis and materials engineering. The study detailed the synthesis process and characterized the resulting polymer's properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Biological Activity Key References
2-(1H-Imidazol-1-ylmethyl)-1H-imidazole Base structure (no additional substituents) Not explicitly reported; inferred potential for antifungal/anticancer activity
1-Methyl-5-nitro derivative (CAS 5178-82-5) -NO₂ at C5, -CH₃ at N1 Enhanced reactivity (nitro group)
4,5-Bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole Aryl substituents at C4/C5, nitrothiophene at C2 Moderate aromatase inhibition, anticancer activity
2-(Imidazol-1-ylmethyl)benzylamine Benzylamine side chain Potential CNS activity (structural similarity to histamine)
Halobenzoyl esters of imidazolylmethyl dioxolanes Esterified side chains Antifungal activity against Candida spp.

Key Observations :

  • Aryl Substituents : Derivatives with aryl groups (e.g., 4-methylphenyl in ) exhibit moderate aromatase inhibition (IC₅₀ ~50 µM), suggesting steric bulk may modulate enzyme interaction .
  • Methylene Bridge Flexibility : The methylene linker in this compound allows conformational flexibility, which may optimize binding to hydrophobic pockets in targets like HO-1 .

Key Observations :

  • Condensation Reactions : Base bis-imidazoles like the target compound are likely synthesized via formaldehyde-mediated coupling, as seen in related imidazole oxides .
  • Multi-Step Synthesis : Complex derivatives (e.g., antifungal esters in ) require sequential alkylation and esterification, reducing overall yields compared to one-pot methods .
Table 3: Activity and Solubility Profiles
Compound Antifungal Activity (MIC, µg/mL) Anticancer Activity (IC₅₀, µM) Solubility
This compound Not tested Not tested Moderate in DMSO
Halobenzoyl esters () 2–16 (Candida albicans) N/A Low in water
4,5-Bis(4-methylphenyl) derivative N/A 25–30 (MCF7 cells) Soluble in DMSO/DMF
Amino acid-coupled benzimidazoles N/A N/A Water-soluble

Key Observations :

  • Antifungal Potency : Halobenzoyl esters with the imidazolylmethyl group show MIC values as low as 2 µg/mL, attributed to their ability to disrupt fungal membrane integrity .
  • Solubility: Amino acid-coupled derivatives () exhibit improved aqueous solubility due to ionizable carboxyl groups, whereas nitro-substituted analogs (e.g., CAS 5178-82-5) are more lipophilic .

Q & A

Q. What are the common synthetic routes for 2-(1H-imidazol-1-ylmethyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

The synthesis of imidazole derivatives often involves nucleophilic substitution or condensation reactions. For example, benzyl 2-(1H-imidazol-1-yl)acetate can be synthesized via the reaction of 2-chloroacetate with imidazole under basic conditions . Key factors affecting yield include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve reaction rates.
  • Temperature : Elevated temperatures (60–80°C) favor imidazole activation.
    Optimization requires balancing steric effects and electronic properties of substituents, as seen in substituted benzoimidazole syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Critical techniques include:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.0–8.5 ppm) and substituent-induced shifts .
  • IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).
  • Melting point analysis : Compare experimental values (e.g., 209–211°C for similar derivatives) to assess purity .
  • TLC (Rf values) : Monitor reaction progress using hexane:ethyl acetate (60:40) .

Q. What are the primary applications of this compound in biochemical research?

Imidazole derivatives are explored for:

  • Enzyme inhibition : Structural analogs (e.g., 2-phenyl-1H-benzo[d]imidazole) show EGFR inhibitory activity via hydrophobic interactions and hydrogen bonding .
  • Antimicrobial agents : Sulfonamide derivatives exhibit activity against bacterial strains .
  • Biochemical probes : The imidazole ring’s π-π stacking and hydrogen-bonding capabilities enable target modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for imidazole derivatives with tautomeric forms or substituent effects?

Tautomerism (e.g., 5- vs. 6-substituted benzoimidazoles) complicates spectral interpretation. Strategies include:

  • Variable-temperature NMR : Resolve dynamic equilibria by cooling samples (e.g., -40°C) to slow tautomer interconversion .
  • 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts to assign tautomers .
  • Computational modeling : Compare experimental shifts with DFT-calculated values for validation .

Q. What computational methods are recommended for predicting the bioactivity of imidazole derivatives?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR’s ATP-binding pocket) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .

Q. How can synthetic routes be optimized for regioselective C-H functionalization of imidazole derivatives?

Late-stage diversification via Pd-catalyzed C-H activation enables selective modifications:

  • Directing groups : Install pyridine or sulfonyl groups to guide metalation .
  • Ligand selection : Bulky ligands (e.g., P(tBu)₃) enhance regioselectivity in aryl coupling .
  • Solvent effects : Use toluene or DCE to stabilize transition states .

Q. What strategies mitigate stability issues during the synthesis and storage of imidazole derivatives?

  • Inert atmospheres : Store compounds under argon to prevent oxidation.
  • Lyophilization : Improve shelf life by removing hygroscopic solvents .
  • Derivatization : Convert unstable intermediates to salts (e.g., hydrochlorides) for enhanced stability .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Imidazole Derivative Synthesis

Reaction TypeSubstratesCatalysts/SolventsYield (%)Reference
Nucleophilic Substitution2-Chloroacetate + ImidazoleK₂CO₃/DMF75–85
CondensationBenzaldehyde + DiaminesNH₄OAc/AcOH (120°C)88–92
Pd-Catalyzed CouplingAryl Halides + ImidazolePd(OAc)₂/P(tBu)₃/Toluene60–70

Q. Table 2: Spectral Data for Common Imidazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
2-Phenyl-1H-benzo[d]imidazole7.15–7.29 (m, Ar-H), 11.78 (s, NH)115.5 (C=N), 128.3 (Ar-C)3410 (N-H), 1590 (C=N)
Tautomeric mixture (5-/6-substituted)6.68 (dd, J=8.6 Hz), 7.87 (d, J=2.35 Hz)112.4–135.2 (Ar-C)3350 (N-H), 1610 (C=N)

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